5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine
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Overview
Description
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylamine and an appropriate oxazolidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring into more reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinone derivatives, reduced oxazolidines, and substituted trifluoromethyl compounds.
Scientific Research Applications
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The oxazolidine ring structure also plays a crucial role in its biological activity by facilitating interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- (S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Uniqueness
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine is unique due to its specific combination of an oxazolidine ring with trifluoromethyl groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
114008-94-5 |
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Molecular Formula |
C19H17F6NO |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5-ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine |
InChI |
InChI=1S/C19H17F6NO/c1-2-16-11-26(15-8-4-7-14(10-15)19(23,24)25)17(27-16)12-5-3-6-13(9-12)18(20,21)22/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
FXTSZWZNOWXJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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